molecular formula C14H10O2 B14514392 3-Methyl-1H-naphtho[1,2-c]pyran-1-one CAS No. 63542-35-8

3-Methyl-1H-naphtho[1,2-c]pyran-1-one

Cat. No.: B14514392
CAS No.: 63542-35-8
M. Wt: 210.23 g/mol
InChI Key: VKHRTXHNGXOMBC-UHFFFAOYSA-N
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Description

3-Methyl-1H-naphtho[1,2-c]pyran-1-one is a chemical compound belonging to the naphthopyran family. Naphthopyrans are known for their unique structural framework, which includes a fused pyran ring and a naphthalene moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1H-naphtho[1,2-c]pyran-1-one can be achieved through various methods. One common approach involves the multicomponent condensation of 2-naphthol, aldehydes, and β-ketoesters in the presence of a catalyst such as boron trifluoride etherate (BF3.OEt2) under solvent-free conditions . This method is efficient and yields the desired product in good quantities.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1H-naphtho[1,2-c]pyran-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction produces dihydro derivatives .

Scientific Research Applications

3-Methyl-1H-naphtho[1,2-c]pyran-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-1H-naphtho[1,2-c]pyran-1-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit DNA-PK and topoisomerase II, enzymes involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes and induce cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 3-Methyl-1H-naphtho[1,2-c]pyran-1-one include other naphthopyrans such as:

Uniqueness

This compound is unique due to its specific structural features and the presence of a methyl group at the 3-position. This structural modification can influence its chemical reactivity and biological activity, making it distinct from other naphthopyrans .

Properties

CAS No.

63542-35-8

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

3-methylbenzo[h]isochromen-1-one

InChI

InChI=1S/C14H10O2/c1-9-8-11-7-6-10-4-2-3-5-12(10)13(11)14(15)16-9/h2-8H,1H3

InChI Key

VKHRTXHNGXOMBC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=CC=CC=C3C=C2)C(=O)O1

Origin of Product

United States

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